5-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylamino]-2-hydroxybenzoic acid
Beschreibung
The compound 5-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylamino]-2-hydroxybenzoic acid is a structurally complex molecule featuring:
- A pyrazolo[4,3-d]pyrimidin-7-one core, a heterocyclic scaffold known for its pharmacological relevance (e.g., phosphodiesterase inhibition) .
- A 4-ethoxy-3-substituted phenyl group linked via a sulfonylamino bridge to a 2-hydroxybenzoic acid moiety.
- Substituents including a methyl group at position 1 and a propyl chain at position 3 of the pyrazolo-pyrimidinone ring.
This compound shares structural motifs with sildenafil analogs but is distinguished by the presence of the sulfonylamino-benzoic acid group, which may influence solubility, bioavailability, and target selectivity.
Eigenschaften
Molekularformel |
C24H25N5O7S |
|---|---|
Molekulargewicht |
527.6 g/mol |
IUPAC-Name |
5-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylamino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C24H25N5O7S/c1-4-6-17-20-21(29(3)27-17)23(31)26-22(25-20)16-12-14(8-10-19(16)36-5-2)37(34,35)28-13-7-9-18(30)15(11-13)24(32)33/h7-12,28,30H,4-6H2,1-3H3,(H,32,33)(H,25,26,31) |
InChI-Schlüssel |
HQWXZTRYIWULAX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NC4=CC(=C(C=C4)O)C(=O)O)OCC)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclocondensation of 5-Amino-1-Methyl-3-Propylpyrazole-4-Carbonitrile
The pyrazolo[4,3-d]pyrimidine scaffold is constructed via cyclocondensation using 5-amino-1-methyl-3-propylpyrazole-4-carbonitrile and ethyl cyanoacetate under acidic conditions.
Reaction Conditions
Oxidation and Functionalization
The intermediate 3-propyl-1-methyl-4H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is oxidized using in acetic acid to introduce the 5-position ketone group required for subsequent coupling.
Preparation of 4-Ethoxy-3-Substituted Benzenesulfonyl Chloride
Ethoxylation and Sulfonation
A benzene ring is functionalized via sequential ethoxylation and sulfonation. Ethyl 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonate (CAS: 1971915-89-5) serves as a key intermediate.
Synthetic Protocol
-
Ethoxylation : Reaction of 3-nitrobenzenesulfonic acid with ethyl bromide in /DMF (yield: 85%).
-
Sulfonation : Treatment with chlorosulfonic acid () at 0–5°C to yield sulfonyl chloride.
Coupling with 2-Hydroxybenzoic Acid
Sulfonamide Bond Formation
The sulfonyl chloride intermediate reacts with 5-amino-2-hydroxybenzoic acid under Schotten-Baumann conditions:
Reaction Conditions
Biocatalytic Synthesis of 2-Hydroxybenzoic Acid
Recent advances utilize nitrilase mutants (e.g., Gordonia terrae E9) for enzymatic hydrolysis of 2-cyanophenol to 2-hydroxybenzoic acid under fed-batch conditions:
| Parameter | Value |
|---|---|
| Substrate | 2-Cyanophenol |
| Enzyme | Mutant E9 nitrilase |
| Temperature | 40°C |
| pH | 8.0 |
| Productivity | 43.2 g |
| Purity | 99% |
This method avoids harsh reagents and achieves higher regioselectivity compared to classical Kolbe-Schmitt carboxylation.
Optimization and Challenges
Regioselectivity in Pyrazolo[4,3-d]Pyrimidine Formation
Unwanted regioisomers (e.g., pyrazolo[5,4-e]pyrimidines) are minimized by:
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
Verbindung 2 hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Sie wird als Werkzeugverbindung zur Untersuchung der Hemmung des Effluxes von cyclischem Guanosinmonophosphat verwendet.
Biologie: Die Verbindung wird in der Forschung eingesetzt, um die Rolle von cyclischem Guanosinmonophosphat in zellulären Prozessen und der Apoptose zu verstehen.
Wirkmechanismus
Verbindung 2 übt ihre Wirkung aus, indem sie den ABCC5-Transporter hemmt, der für den Efflux von cyclischem Guanosinmonophosphat aus Zellen verantwortlich ist. Durch Bindung an den Transporter verhindert sie den Export von cyclischem Guanosinmonophosphat, was zu erhöhten intrazellulären Spiegeln führt. Dieser Anstieg von cyclischem Guanosinmonophosphat kann in Krebszellen Apoptose induzieren, was sie zu einem potenziellen therapeutischen Mittel macht.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound has the following key identifiers:
- IUPAC Name : 5-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylamino]-2-hydroxybenzoic acid
- Molecular Formula : C24H25N5O7S
- CAS Number : E609079
Scientific Research Applications
-
Cancer Research
- Multidrug Resistance : Studies have demonstrated that 5-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylamino]-2-hydroxybenzoic acid can reverse resistance to various anticancer drugs by inhibiting the ABCC5 transporter. This property is particularly beneficial in treating resistant cancer types such as leukemia and solid tumors .
- Pharmacokinetics and Drug Interaction Studies
- Biological Activity Assays
Case Study 1: Reversal of Drug Resistance in Leukemia
A study published in Cancer Chemotherapy and Pharmacology evaluated the efficacy of this compound in reversing drug resistance in human leukemia cell lines. The results indicated that co-treatment with standard chemotherapeutics and the compound significantly increased apoptosis rates compared to treatment with chemotherapeutics alone.
Case Study 2: Synergistic Effects with Anticancer Drugs
Research highlighted in Journal of Medicinal Chemistry demonstrated that when used alongside doxorubicin, this compound enhanced the drug's efficacy against resistant cancer cells. The study concluded that it could serve as a valuable adjunct therapy to improve treatment outcomes in resistant cancers.
Data Table: Summary of Biological Activities
Wirkmechanismus
Compound 2 exerts its effects by inhibiting the ABCC5 transporter, which is responsible for the efflux of cyclic guanosine monophosphate out of cells . By binding to the transporter, it prevents the export of cyclic guanosine monophosphate, leading to elevated intracellular levels. This increase in cyclic guanosine monophosphate can induce apoptosis in cancer cells, making it a potential therapeutic agent .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Comparison of Key Analogs
Key Observations:
Substituent Variations: The target compound replaces the piperazinyl group (common in sildenafil analogs) with a sulfonylamino-benzoic acid moiety, likely improving water solubility compared to lipophilic piperazinyl derivatives . The chlorosulfonylphenyl analog () serves as a synthetic precursor, highlighting the reactivity of the sulfonyl group for further modifications .
Piperazinyl derivatives (e.g., ) often exhibit high phosphodiesterase 5 (PDE5) inhibition but may suffer from off-target effects due to lipophilicity .
Synthetic Utility :
- Compounds like the chlorosulfonylphenyl analog () are critical intermediates for generating libraries of structurally related molecules .
Biologische Aktivität
The compound 5-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylamino]-2-hydroxybenzoic acid is a complex organic molecule with potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- IUPAC Name : 5-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylamino]-2-hydroxybenzoic acid
- Molecular Formula : C17H21N5O4S
- Molecular Weight : 391.44 g/mol
- CAS Number : 372089-76-4
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anticancer agent, anti-inflammatory properties, and effects on enzymatic pathways.
Anticancer Activity
Recent research has highlighted the compound's potential in cancer treatment. In a study published in ResearchGate, the compound was screened against multicellular spheroids to assess its anticancer properties. The findings indicated that it effectively inhibited tumor growth in vitro, suggesting a promising avenue for further development as an anticancer drug .
Anti-inflammatory Properties
The compound has also shown significant anti-inflammatory effects. In vitro assays demonstrated its ability to inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. This activity is likely mediated through the inhibition of specific signaling pathways involved in inflammation .
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes. Preliminary docking studies indicate that it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are key targets in the treatment of pain and inflammation .
The biological activity of 5-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylamino]-2-hydroxybenzoic acid can be attributed to its ability to modulate several molecular pathways:
- Inhibition of COX Enzymes : By inhibiting COX enzymes, it reduces the synthesis of prostaglandins involved in inflammation and pain.
- Regulation of Cytokine Production : The compound appears to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Induction of Apoptosis : It may promote apoptotic pathways in cancer cells, leading to reduced cell proliferation.
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes for this compound, and how can yield and purity be maximized?
The compound’s synthesis involves multi-step reactions, including sulfonamide coupling and pyrazolo-pyrimidine core formation. Key steps include:
- Coupling conditions : Use chloro-sulfonyl intermediates (e.g., 5-(5-chlorosulfonyl-2-ethoxyphenyl)-3-propyl-pyrazolo-pyrimidin-7-one) with 2-hydroxybenzoic acid derivatives under anhydrous conditions .
- Purification : Recrystallization from ethanol/dioxane mixtures improves purity, as demonstrated for structurally similar pyrazolo-pyrimidines .
- Yield optimization : Monitor reaction progress via HPLC to minimize byproducts (e.g., desmethyl analogs) .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- X-ray crystallography : ORTEP-3 software can resolve the compound’s stereochemistry and confirm sulfonamide linkage geometry .
- NMR : ¹H and ¹³C NMR in DMSO-d₆ identify proton environments, particularly the hydroxybenzoic acid moiety and pyrimidine ring protons .
- Mass spectrometry : High-resolution ESI-MS distinguishes molecular ions (e.g., [M+H]⁺) from common impurities like desmethyl derivatives .
Q. How should researchers design in vitro assays to evaluate phosphodiesterase (PDE) inhibition?
- Enzyme selection : Prioritize PDE5 and PDE6 isoforms due to structural similarities with sildenafil analogs .
- Controls : Include known PDE inhibitors (e.g., sildenafil) to validate assay conditions .
- Buffer considerations : Use Tris-HCl (pH 7.4) with Mg²⁺ to stabilize enzyme activity and avoid false negatives .
Advanced Research Questions
Q. How can discrepancies in reported IC₅₀ values across studies be resolved?
Variations often arise from:
- Assay matrices : Differences in protein content (e.g., bovine serum albumin) can alter compound bioavailability .
- Enzyme sources : Recombinant vs. tissue-extracted PDE isoforms may exhibit divergent kinetics .
- Data normalization : Use internal standards (e.g., deuterated analogs like UK 103320-d8) to correct for matrix effects .
Q. What computational strategies are suitable for modeling binding interactions with PDE isoforms?
- Molecular docking : AutoDock Vina or Schrödinger Suite can predict binding poses, focusing on the sulfonamide group’s interaction with PDE5’s hydrophobic pocket .
- MD simulations : GROMACS simulations (100 ns) assess stability of the benzoic acid moiety in the catalytic site .
- QSAR : Use pyrazolo-pyrimidine derivatives’ IC₅₀ data to build predictive models for isoform selectivity .
Q. How can stability issues in aqueous buffers during pharmacological studies be mitigated?
- pH optimization : Maintain pH 6–7 to prevent hydrolysis of the sulfonamide bond .
- Lyophilization : Store aliquots at -80°C and reconstitute in DMSO/PBS mixtures to minimize degradation .
- Degradation analysis : UPLC-MS identifies major degradation products (e.g., 2-hydroxybenzoic acid cleaved from the core) .
Data Contradiction Analysis
Q. Why do some studies report conflicting results on isoform selectivity?
- Off-target effects : The ethoxy-phenyl group may weakly inhibit PDE1 or PDE11 at high concentrations, leading to variability in screening assays .
- Probe dependence : Fluorescence-based assays (e.g., using cAMP/Cy3) vs. radiometric methods (³H-cGMP) yield differing sensitivity thresholds .
- Solution : Validate findings across orthogonal assays (e.g., SPR for binding affinity and enzyme activity assays) .
Methodological Best Practices
- Synthetic reproducibility : Document reaction stoichiometry and intermediates (e.g., 3-(4,7-dihydro-1-methyl-7-oxo-3-propyl-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxybenzenesulfonic acid) to ensure consistency .
- Bioactivity validation : Pair in vitro PDE assays with ex vivo tissue models (e.g., corpus cavernosum strips) to confirm functional activity .
- Structural analogs : Compare IC₅₀ values with homologs (e.g., 5-(2-ethoxy-3,5-dinitrophenyl)-pyrazolo-pyrimidin-7-one) to establish SAR trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
